molecular formula C19H25N3O B2524945 (Z)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-cyclopropylprop-2-enamide CAS No. 885294-29-1

(Z)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-cyclopropylprop-2-enamide

Cat. No.: B2524945
CAS No.: 885294-29-1
M. Wt: 311.429
InChI Key: WCGRCOWMNDFWDN-UHFFFAOYSA-N
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Description

This compound is a Z-configuration acrylamide derivative featuring a cyano group at the α-position, a 1-cyclohexyl-2,5-dimethylpyrrole substituent, and an N-cyclopropyl amide moiety. Its molecular formula is C26H38N4O2, with a molecular weight of 438.6 g/mol .

Properties

IUPAC Name

(Z)-2-cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-cyclopropylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-13-10-15(11-16(12-20)19(23)21-17-8-9-17)14(2)22(13)18-6-4-3-5-7-18/h10-11,17-18H,3-9H2,1-2H3,(H,21,23)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGRCOWMNDFWDN-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CCCCC2)C)C=C(C#N)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2CCCCC2)C)/C=C(/C#N)\C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-cyclopropylprop-2-enamide typically involves multi-step organic reactions. The starting materials often include 1-cyclohexyl-2,5-dimethylpyrrole and cyclopropylamine. The key steps in the synthesis may involve:

  • Formation of the pyrrole ring.
  • Introduction of the cyano group.
  • Formation of the enamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-cyclopropylprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-cyclopropylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Its interactions with biological molecules could provide insights into new therapeutic targets or mechanisms of action.

Medicine

In medicine, this compound could be investigated for its potential as a drug candidate. Its unique structure may offer advantages in terms of specificity and efficacy.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-cyclopropylprop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Molecular Formula Pyrrole Substituents Amide Group Molecular Weight Notable Features
Target Compound C26H38N4O2 1-cyclohexyl, 2,5-dimethyl N-cyclopropyl 438.6 High lipophilicity, rigid amide
2-Cyano-N-cyclohexyl-acetamide (3c) C9H14N2O N/A N-cyclohexyl 166.22 Simpler backbone, lower complexity
1-[(Z)-2-Cyano-3-(2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl)prop-2-enoyl]-N-cyclohexylpiperidine-3-carboxamide C26H38N4O2 1-(2-methylpropyl), 2,5-dimethyl N-cyclohexylpiperidine 438.6 Piperidine carboxamide, branched alkyl
(Z)-2-Cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide C18H23N5O2 1-propyl, 2,5-dimethyl N-(oxadiazole-ethyl) 341.4 Oxadiazole heterocycle, lower MW
Key Observations:

Pyrrole Modifications: The target compound’s 1-cyclohexyl group contrasts with the 1-(2-methylpropyl) () and 1-propyl () substituents. Smaller alkyl chains (e.g., propyl in ) may reduce steric hindrance, favoring binding to flat enzymatic pockets.

Amide Group Variations :

  • The N-cyclopropyl group in the target compound introduces rigidity, which could restrict conformational flexibility compared to the N-cyclohexylpiperidine () or N-(oxadiazole-ethyl) () moieties.
  • Heterocyclic amides (e.g., oxadiazole in ) often improve metabolic stability and hydrogen-bonding capacity, critical for target engagement .

Biological Activity

(Z)-2-Cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-cyclopropylprop-2-enamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
Molecular Formula C19H25N3O
Molecular Weight 311.4 g/mol
CAS Number 885294-29-1
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby modulating substrate access or altering enzyme conformation. Additionally, it may function as an agonist or antagonist in receptor-mediated pathways, affecting signal transduction and cellular responses.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibition of tyrosinase, an enzyme involved in melanin production, suggesting potential applications in treating hyperpigmentation disorders and melanoma .

Antioxidant Properties

Research has shown that this compound may possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress by scavenging reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders .

Case Studies and Research Findings

  • Inhibition of Tyrosinase : In vitro studies have demonstrated that similar compounds effectively inhibit tyrosinase activity. For example, analogs with a β-phenyl-α,β-unsaturated carbonyl scaffold were shown to have IC50 values significantly lower than that of kojic acid, a known tyrosinase inhibitor .
  • Cellular Studies : In B16F10 melanoma cells, certain derivatives exhibited dose-dependent reductions in melanin production and tyrosinase activity when stimulated by α-MSH (alpha-melanocyte-stimulating hormone) plus IBMX (isobutylmethylxanthine) . These findings suggest the compound's potential as an anti-melanogenic agent.
  • Antioxidant Activity : Compounds similar to this compound have been shown to reduce levels of ROS and exhibit radical scavenging activities. This antioxidant effect could contribute to their therapeutic potential against oxidative stress-related conditions .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing (Z)-2-cyano-3-(1-cyclohexyl-2,5-dimethylpyrrol-3-yl)-N-cyclopropylprop-2-enamide?

The synthesis typically involves multi-step reactions, including condensation of cyanoacetamide derivatives with pyrrole intermediates. Key steps include:

  • Cyanoacetamide precursor preparation : Reacting cyclohexyl-substituted pyrroles with cyanoacetic acid derivatives under basic conditions (e.g., piperidine in ethanol at 0–5°C) .
  • Purification : Recrystallization or column chromatography to isolate the (Z)-isomer, with thin-layer chromatography (TLC) used to monitor reaction progress .
  • Stereochemical control : Maintaining low temperatures and specific solvents (e.g., ethanol) to favor the (Z)-configuration .

Q. How is the molecular structure of this compound confirmed, and what spectroscopic methods are most reliable?

Structural confirmation relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to identify proton environments and carbon connectivity, particularly distinguishing the (Z)-isomer via coupling constants and NOE effects .
  • IR spectroscopy : Detection of functional groups (e.g., cyano stretch at ~2200 cm1^{-1}, amide C=O at ~1650 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported bioactivity data for this compound?

Discrepancies may arise from variations in:

  • Experimental models : Compare in vitro (e.g., enzyme inhibition assays) vs. in vivo (e.g., murine models) results, noting differences in bioavailability or metabolism .
  • Compound purity : Ensure ≥95% purity via HPLC or NMR quantification, as impurities (e.g., unreacted precursors) can skew bioactivity .
  • Dose-response relationships : Replicate studies across multiple concentrations to confirm dose-dependent effects .

Q. How can computational modeling enhance the understanding of this compound’s interaction with biological targets?

Advanced methods include:

  • Molecular docking : Simulate binding to enzymes/receptors (e.g., kinases, GPCRs) to predict binding affinity and active-site interactions .
  • MD simulations : Analyze stability of ligand-target complexes over time, identifying key residues involved in binding .
  • QSAR studies : Correlate structural features (e.g., cyclohexyl substituent, cyano group) with bioactivity to guide structural optimization .

Q. What are the mechanistic pathways for its participation in [2+2] cycloaddition or Michael addition reactions?

Reaction mechanisms involve:

  • [2+2] Cycloaddition : The electron-deficient cyano group facilitates photoinduced reactions with alkenes, forming cyclobutane derivatives. Solvent polarity and light exposure are critical for regioselectivity .
  • Michael addition : The α,β-unsaturated enamide acts as a Michael acceptor, reacting with nucleophiles (e.g., thiols, amines) under basic conditions. Steric hindrance from the cyclohexyl group may influence reaction kinetics .

Methodological Considerations

Q. How should researchers design experiments to optimize reaction yields while minimizing stereochemical byproducts?

Key parameters include:

  • Temperature control : Lower temperatures (0–5°C) suppress thermal isomerization between (Z) and (E) forms .
  • Catalyst selection : Use chiral catalysts (e.g., organocatalysts) to enhance enantiomeric excess .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates without promoting side reactions .

Q. What analytical techniques are recommended for assessing stability under varying physicochemical conditions?

  • Thermogravimetric analysis (TGA) : Determine thermal degradation profiles .
  • Accelerated stability studies : Expose the compound to elevated humidity/temperature and monitor decomposition via HPLC .
  • Photostability assays : UV-Vis spectroscopy to assess degradation under light exposure .

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